Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20ClN3O4. This compound is characterized by a piperazine ring substituted with a tert-butyl carbamate group and a 3-chloro-4-nitrophenyl group. It is often used in chemical research and pharmaceutical development due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-chloro-4-nitrophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring reacts with 3-chloro-4-nitrobenzene in the presence of a base such as potassium carbonate.
Addition of the Tert-butyl Carbamate Group: The final step is the protection of the piperazine nitrogen with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 4-(3-chloro-4-aminophenyl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: 4-(3-chloro-4-nitrophenyl)piperazine.
Scientific Research Applications
Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: Lacks the chloro substituent, which may affect its reactivity and binding properties.
Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate: Lacks the nitro group, which influences its electronic properties and reactivity.
Uniqueness
Tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in chemical biology research.
Properties
IUPAC Name |
tert-butyl 4-(3-chloro-4-nitrophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNIKYHMFQRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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